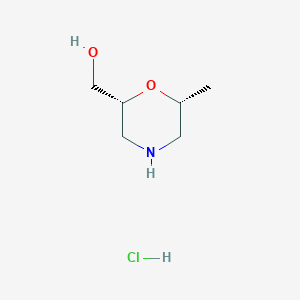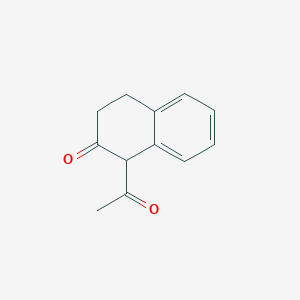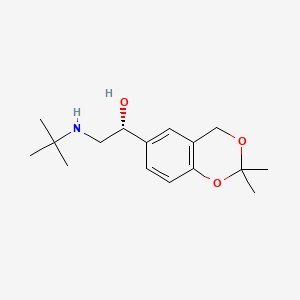
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol
Descripción general
Descripción
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol, also known as L-ABOA, is a chiral compound that belongs to the class of phenethylamines. It has been the subject of scientific research due to its potential use in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway, leading to the production of inositol triphosphate and diacylglycerol. This results in the release of calcium ions from intracellular stores and the activation of protein kinase C. The overall effect of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol on the 5-HT2A receptor is the modulation of neurotransmitter release, leading to altered perception and cognition.
Efectos Bioquímicos Y Fisiológicos
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been shown to have hallucinogenic effects in animal studies. These effects include altered perception, cognition, and behavior. (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been used in animal studies to investigate the role of the 5-HT2A receptor in the regulation of mood, perception, and cognition. However, the use of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol in lab experiments is limited by its psychoactive effects, which can complicate the interpretation of results. Additionally, the synthesis of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol is complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol may focus on its potential use in drug development for the treatment of psychiatric disorders. The high affinity of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol for the 5-HT2A receptor makes it a promising candidate for the development of new medications that target this receptor. Additionally, further research may be conducted to investigate the biochemical and physiological effects of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol, particularly in relation to its effects on neurotransmitter release and receptor signaling pathways.
Conclusion:
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol is a chiral compound that has been the subject of scientific research due to its potential use in medicinal chemistry and drug development. It has a high affinity for the 5-HT2A receptor and has been shown to have hallucinogenic effects in animal studies. Further research may be conducted to investigate the potential use of (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol in drug development and to elucidate its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been studied for its potential use in medicinal chemistry and drug development. It is known to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol has been shown to have hallucinogenic effects in animal studies, which has led to its classification as a psychoactive substance.
Propiedades
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNRZNBSYVOCP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)

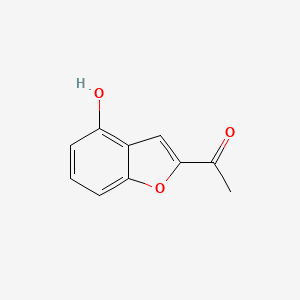
![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)
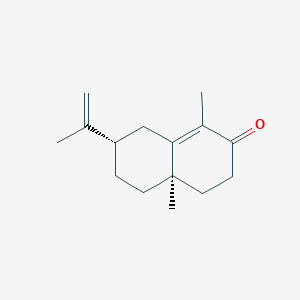
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)


